molecular formula C12H9Cl2N B3025362 [1,1'-Biphenyl]-2-amine, 3',4'-dichloro- CAS No. 872121-80-7

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-

Cat. No.: B3025362
CAS No.: 872121-80-7
M. Wt: 238.11 g/mol
InChI Key: IYVFZLUOEPWZSC-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an amine group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(3,4-dichlorophenyl)aniline is the CYP51 receptor . This receptor is a key protein in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease .

Mode of Action

2-(3,4-dichlorophenyl)aniline, also known as DCl, interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions that establish a stable complex with the target . This interaction inhibits the normal function of the receptor, leading to the disruption of the parasite’s life cycle .

Biochemical Pathways

It is known that the compound interferes with the life cycle ofTrypanosoma cruzi by inhibiting the CYP51 receptor . This receptor is involved in the synthesis of ergosterol, a vital component of the parasite’s cell membrane . By inhibiting this receptor, the compound disrupts the production of ergosterol, leading to the death of the parasite .

Pharmacokinetics

Predictive admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that the compound has low metabolic stability .

Result of Action

The primary result of the action of 2-(3,4-dichlorophenyl)aniline is the inhibition of the CYP51 receptor, leading to the death of Trypanosoma cruzi . This makes the compound a potential candidate for the treatment of Chagas disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,4-dichlorophenyl)aniline. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . These metabolites could potentially affect the compound’s efficacy and safety profile . The estimated ld50 rate is greater than 500 mg/kg, indicating a low incidence of lethality by ingestion .

Safety and Hazards

“[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is subject to hazard classification and labelling . More detailed safety and hazard information can be found in the ECHA Substance Information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- typically involves the reduction of 2-nitrochlorobenzene using zinc in a basic medium to form 2-chloroaniline. This intermediate then undergoes a coupling reaction with another molecule of 2-chloroaniline in the presence of a catalyst to form the desired biphenyl derivative .

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- often involves large-scale catalytic processes. These processes use zeolites as catalysts to enhance the efficiency and selectivity of the reaction. The reaction conditions typically include elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 2 position and chlorine atoms at the 3’ and 4’ positions make it a versatile compound for various applications .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVFZLUOEPWZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588088
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872121-80-7
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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